1-Cyclobutoxy-1-(iodomethyl)-4-methylcyclohexane
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Overview
Description
1-Cyclobutoxy-1-(iodomethyl)-4-methylcyclohexane is an organic compound with the molecular formula C₁₂H₂₁IO. It is characterized by the presence of a cyclobutoxy group, an iodomethyl group, and a methyl group attached to a cyclohexane ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclobutoxy-1-(iodomethyl)-4-methylcyclohexane typically involves the reaction of 1-(iodomethyl)-4-methylcyclohexane with cyclobutanol in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{1-(iodomethyl)-4-methylcyclohexane} + \text{cyclobutanol} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography may be employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
1-Cyclobutoxy-1-(iodomethyl)-4-methylcyclohexane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can undergo oxidation to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the iodomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Alcohols or ketones.
Reduction: Methyl derivatives.
Scientific Research Applications
1-Cyclobutoxy-1-(iodomethyl)-4-methylcyclohexane has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclobutoxy-1-(iodomethyl)-4-methylcyclohexane involves its interaction with specific molecular targets. The iodomethyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The cyclobutoxy group may influence the compound’s reactivity and stability. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Cyclobutoxy-1-(iodomethyl)-3-methylcyclohexane
- 1-Cyclobutoxy-1-(iodomethyl)cycloheptane
- 1-(Cyclobutyloxy)-1-(iodomethyl)-4-propylcyclohexane
Uniqueness
1-Cyclobutoxy-1-(iodomethyl)-4-methylcyclohexane is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The presence of the cyclobutoxy group and the iodomethyl group on the cyclohexane ring differentiates it from other similar compounds and influences its behavior in chemical reactions and applications.
Properties
Molecular Formula |
C12H21IO |
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Molecular Weight |
308.20 g/mol |
IUPAC Name |
1-cyclobutyloxy-1-(iodomethyl)-4-methylcyclohexane |
InChI |
InChI=1S/C12H21IO/c1-10-5-7-12(9-13,8-6-10)14-11-3-2-4-11/h10-11H,2-9H2,1H3 |
InChI Key |
SWKBKALFHQMPIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)(CI)OC2CCC2 |
Origin of Product |
United States |
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